molecular formula C11H8N2O3 B14595736 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-72-8

7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one

Cat. No.: B14595736
CAS No.: 59851-72-8
M. Wt: 216.19 g/mol
InChI Key: LIHIYEJZELEXTN-UHFFFAOYSA-N
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Description

7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This can be done using a modified Pictet-Spengler method with Cu(TFA)₂ as a catalyst . Another method involves the use of 3-N-acyl derivatives of 3-amino-1H-2-oxo-4-hydroxyquinolines, where the formation of the oxazole ring depends on the nature of the substituent on the acyl residue .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific oxazole-quinoline fusion, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position further differentiates it from other similar compounds, potentially enhancing its biological activity and selectivity.

Properties

CAS No.

59851-72-8

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

7-methoxy-3H-[1,3]oxazolo[4,5-c]quinolin-2-one

InChI

InChI=1S/C11H8N2O3/c1-15-6-2-3-7-8(4-6)12-5-9-10(7)16-11(14)13-9/h2-5H,1H3,(H,13,14)

InChI Key

LIHIYEJZELEXTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3

Origin of Product

United States

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